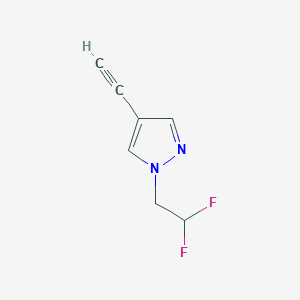

1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-4-ethynylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2/c1-2-6-3-10-11(4-6)5-7(8)9/h1,3-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGXXQOBZUZYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(N=C1)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, field-proven methodology for the multi-step synthesis of 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The narrative emphasizes the causality behind experimental choices, offering insights into reaction mechanisms, regioselectivity, and purification strategies. The guide is structured to follow a logical synthetic pathway, from the functionalization of the core pyrazole ring to the introduction of the key difluoroethyl and ethynyl moieties. Each step is accompanied by a detailed, self-validating protocol and a discussion of the underlying chemical principles. Comprehensive characterization data using modern spectroscopic techniques are provided to ensure the structural elucidation and purity assessment of the target compound and its key intermediates.

Introduction and Strategic Overview

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The incorporation of fluorine atoms, such as in a difluoroethyl group, can significantly enhance metabolic stability, binding affinity, and lipophilicity.[4] Simultaneously, the terminal ethynyl group serves as a versatile chemical handle for further elaboration, most notably in "click" chemistry and palladium-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5][6]

This guide details a robust and reproducible four-step synthetic sequence to access this compound. Our strategy is based on a retrosynthetic analysis that deconstructs the target molecule into readily available starting materials.

Retrosynthetic Analysis

The proposed synthesis begins with the functionalization of a simple 1H-pyrazole core.

Caption: Retrosynthetic pathway for the target compound.

This pathway involves four key transformations:

-

Regioselective Iodination: Introduction of an iodine atom at the C4 position of the pyrazole ring to serve as a handle for subsequent cross-coupling.

-

N-Alkylation: Attachment of the 2,2-difluoroethyl side chain to the N1 position of the pyrazole.

-

Sonogashira Cross-Coupling: Formation of the C-C bond between the C4 position and a protected acetylene unit.

-

Silyl Deprotection: Removal of the protecting group to reveal the terminal alkyne.

Forward Synthetic Workflow

The forward synthesis follows the logical progression established by the retrosynthetic analysis.

Caption: Overall workflow for the multi-step synthesis.

Synthesis and Methodologies

Step 1: Synthesis of 4-Iodo-1H-pyrazole

Expertise & Causality: The C4 position of the pyrazole ring is the most electron-rich and thus the most susceptible to electrophilic aromatic substitution.[3] While various iodinating agents can be used, a combination of Ceric Ammonium Nitrate (CAN) and molecular iodine provides a highly regioselective and efficient method for the synthesis of 4-iodopyrazoles, avoiding the formation of di-iodinated or other isomeric byproducts.[7][8] N-Iodosuccinimide (NIS) is also an effective reagent.[8]

Experimental Protocol:

-

To a solution of 1H-pyrazole (1.0 eq) in acetonitrile (MeCN), add Ceric Ammonium Nitrate (CAN) (1.2 eq) and iodine (I₂) (1.1 eq).

-

Stir the resulting mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane (DCM) and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to quench excess iodine) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford 4-iodo-1H-pyrazole as a white solid.

Step 2: N-Alkylation of 4-Iodo-1H-pyrazole

Expertise & Causality: The N-alkylation of unsymmetrical pyrazoles can be challenging, often yielding a mixture of N1 and N2 regioisomers.[9][10] The regiochemical outcome is influenced by factors such as the steric bulk of the substituents on the pyrazole ring, the nature of the alkylating agent, the base, and the solvent. For a 4-substituted pyrazole, alkylation generally favors the N1 position due to steric hindrance. Using a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the pyrazole N-H, forming the pyrazolide anion, which then reacts with the alkylating agent in an Sₙ2 fashion. 2,2-Difluoroethyl triflate is a highly reactive electrophile suitable for this purpose.

Experimental Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of 4-iodo-1H-pyrazole (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add 2,2-difluoroethyl triflate (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole.

Step 3: Sonogashira Coupling with (Trimethylsilyl)acetylene

Expertise & Causality: The Sonogashira reaction is a robust and reliable method for forming C(sp²)-C(sp) bonds.[6][11] The reaction is catalyzed by a combination of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (CuI).[12] The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate. The use of a silyl-protected alkyne, such as (trimethylsilyl)acetylene, is critical to prevent the homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.[12]

Experimental Protocol:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

-

Add anhydrous, degassed solvent (e.g., DMF or THF) followed by a degassed amine base, typically triethylamine (Et₃N) (2.0 eq).

-

Add (trimethylsilyl)acetylene (1.5 eq) to the mixture via syringe.

-

Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate 1-(2,2-difluoroethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole.

Step 4: Silyl Deprotection

Expertise & Causality: The final step involves the cleavage of the silicon-carbon bond to unmask the terminal alkyne. This is most commonly achieved using a fluoride source.[13] Tetrabutylammonium fluoride (TBAF) is a mild and effective reagent for this transformation.[13] Alternatively, for a more cost-effective and scalable process, potassium carbonate in methanol can be employed, which generates methoxide in situ to effect the desilylation.[14]

Experimental Protocol (using K₂CO₃/Methanol):

-

Dissolve the silylated intermediate, 1-(2,2-difluoroethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq), in methanol (MeOH).

-

Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add water to the residue and extract with ethyl acetate or DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

The resulting crude product, this compound, can be purified by column chromatography if necessary, though it is often obtained in high purity.

Characterization and Data

Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity. The following data are representative of what should be expected.

| Compound | Technique | Expected Observations |

| 4-Iodo-1H-pyrazole | ¹H NMR | Two singlets in the aromatic region for the C3-H and C5-H protons; a broad singlet for the N-H proton. |

| ¹³C NMR | Three signals: one for the iodinated C4, and two for the C3/C5 carbons. | |

| MS (ESI+) | [M+H]⁺ peak corresponding to the molecular weight. | |

| 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole | ¹H NMR | Two singlets for C3-H and C5-H. A triplet of triplets for the -CH₂-CHF₂ proton (coupling to both CH₂ and F). A triplet for the -CH₂- proton (coupling to CHF₂). |

| ¹⁹F NMR | A doublet of triplets for the two equivalent fluorine atoms. | |

| MS (ESI+) | [M+H]⁺ peak corresponding to the molecular weight. | |

| This compound | ¹H NMR | Singlets for C3-H and C5-H. A singlet for the acetylenic C-H. A triplet of triplets for the -CHF₂ proton and a triplet for the -CH₂- proton.[15] |

| ¹³C NMR | Signals corresponding to the two pyrazole CH carbons, the two quaternary pyrazole carbons, the two acetylenic carbons, and the two carbons of the difluoroethyl chain (with C-F coupling). | |

| ¹⁹F NMR | A signal corresponding to the -CHF₂ group. | |

| MS (ESI+) | [M+H]⁺ at m/z 157.05719 (Predicted).[15] |

Conclusion

This guide outlines a robust, four-step synthesis of this compound. By providing not only the protocols but also the scientific rationale behind them, we aim to empower researchers to confidently replicate and adapt these methods. The strategic use of regioselective iodination, controlled N-alkylation, and a protected Sonogashira coupling reaction ensures an efficient and high-yielding pathway to this valuable chemical building block. The described characterization techniques provide a clear framework for verifying the successful synthesis and purity of the target compound, facilitating its use in downstream applications such as drug discovery and materials science.

References

-

Pyrazole synthesis . Organic Chemistry Portal. [Link]

-

Large‐scale synthesis of 1H‐pyrazole . ResearchGate. [Link]

-

Eller, G. A., et al. Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles . Synthetic Communications, 41(4). [Link]

-

Three-component Reaction for Pyrazole Synthesis . Organic Syntheses. [Link]

-

Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles . Taylor & Francis Online. [Link]

-

Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides . The Journal of Organic Chemistry. [Link]

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives . ResearchGate. [Link]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches . New Journal of Chemistry. [Link]

-

Synthesis of 4-iodopyrazoles: A Brief Review . ResearchGate. [Link]

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives . SciELO México. [Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions . National Institutes of Health. [Link]

-

An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction . ResearchGate. [Link]

-

Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction . ResearchGate. [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning . MDPI. [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . MDPI. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives . International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Spectral data for compounds . ResearchGate. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction . Arkivoc. [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential . ResearchGate. [Link]

-

Structure and spectral data of pyrazole derivatives . ResearchGate. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity . Molecules. [Link]

-

Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes . Angewandte Chemie International Edition. [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions . Journal of Organic Chemistry. [Link]

-

This compound . PubChemLite. [Link]

-

Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives . Synlett. [Link]

-

Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives . ResearchGate. [Link]

-

Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions . ResearchGate. [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning . ResearchGate. [Link]

-

A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol . Organic & Biomolecular Chemistry. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . National Institutes of Health. [Link]

-

Deprotection of Silyl Ethers . Gelest Technical Library. [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities . National Institutes of Health. [Link]

-

Alcohol or phenol synthesis by silyl ether cleavage . Organic Chemistry Portal. [Link]

-

Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents . MDPI. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 14. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. PubChemLite - this compound (C7H6F2N2) [pubchemlite.lcsb.uni.lu]

Technical Guide on 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole: Analysis of Spectroscopic Data

A Note to the Reader:

Following a comprehensive search of scientific literature, chemical databases, and spectroscopic repositories, it has been determined that detailed, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for the specific compound 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole is not available at this time. PubChem, a major chemical database, lists the compound but notes there is no associated literature data.[1]

The creation of an in-depth technical guide, as requested, is contingent upon the availability of this primary experimental data. Without the actual spectra, any discussion would be purely theoretical and speculative, which would not meet the required standards of scientific integrity and trustworthiness for a technical whitepaper aimed at researchers and drug development professionals.

While data for structurally related compounds—such as 4-ethynyl-1H-pyrazole[2], various halogenated pyrazoles[3], and other N-substituted pyrazoles[4][5]—exists, extrapolating this information to generate a reliable guide for the specific target molecule is not scientifically rigorous. Spectroscopic data is highly sensitive to the complete molecular structure, and substitutions like the N-(2,2-difluoroethyl) group significantly influence the electronic environment and thus the spectral output in ways that can only be confirmed by experiment.

Therefore, this document will instead serve as a foundational guide, outlining the expected spectroscopic characteristics of this compound based on established principles of spectroscopy and data from analogous structures. It will also detail the standardized experimental protocols that would be used to acquire and validate this data, providing a framework for researchers who may synthesize this compound in the future.

Part 1: Predicted Spectroscopic Characteristics & Structural Analysis

This section provides an expert analysis of the anticipated spectroscopic signatures for this compound.

Molecular Structure and Key Functional Groups

To understand the expected data, we must first analyze the molecule's structure.

Caption: Molecular structure of this compound.

The key structural features that will define its spectroscopic fingerprint are:

-

Pyrazole Ring: An aromatic five-membered heterocycle with two adjacent nitrogen atoms. This will give rise to distinct signals for the two ring protons (H-3 and H-5) and three ring carbons.

-

N-(2,2-difluoroethyl) Group: An aliphatic side chain attached to the N1 position. The fluorine atoms will cause characteristic splitting patterns in both ¹H and ¹³C NMR due to H-F and C-F coupling.

-

4-Ethynyl Group: A terminal alkyne substituent. This will produce a sharp, characteristic absorption in the IR spectrum and unique signals in the NMR spectra for the alkyne carbon and hydrogen atoms.

Predicted ¹H NMR Spectrum (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments.

Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~7.8 - 8.0 | Singlet (s) | N/A | H-5 | Pyrazole ring protons typically appear in the aromatic region. Due to the adjacent N1-substituent, H-5 is expected to be slightly downfield.[3] |

| ~7.6 - 7.8 | Singlet (s) | N/A | H-3 | Similar to H-5, this proton is on the pyrazole ring. The relative positions of H-3 and H-5 can vary based on the N1 substituent. |

| ~6.0 - 6.5 | Triplet of triplets (tt) | JHF ≈ 55-60 Hz, JHH ≈ 4-5 Hz | CHF₂ | This proton on the difluoromethyl group will be strongly coupled to the two adjacent fluorine atoms (triplet) and weakly coupled to the CH₂ group (triplet). This complex splitting is a hallmark of such groups. |

| ~4.4 - 4.7 | Triplet of doublets (td) | JHF ≈ 13-15 Hz, JHH ≈ 4-5 Hz | N-CH₂ | These protons are coupled to the CHF₂ proton (doublet) and experience a weaker, through-space coupling to the fluorine atoms (triplet). |

| ~3.1 - 3.3 | Singlet (s) | N/A | C≡C-H | The terminal alkyne proton typically appears in this region.[6] |

Predicted ¹³C NMR Spectrum (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show seven distinct carbon signals. The carbons attached to fluorine will exhibit characteristic splitting.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, Hz) | Assignment | Rationale |

| ~135 - 140 | Singlet (s) | N/A | C-5 | Aromatic carbon adjacent to a nitrogen atom. |

| ~130 - 135 | Singlet (s) | N/A | C-3 | Aromatic carbon adjacent to two nitrogen atoms. |

| ~110 - 115 | Triplet (t) | ~240-250 | C HF₂ | The carbon atom directly bonded to two fluorine atoms will show a large one-bond coupling constant and appear as a triplet. |

| ~105 - 110 | Singlet (s) | N/A | C-4 | The pyrazole carbon bearing the ethynyl substituent. Its chemical shift is influenced by the triple bond. |

| ~80 - 85 | Singlet (s) | N/A | C ≡CH | The sp-hybridized carbon of the alkyne attached to the pyrazole ring. |

| ~75 - 80 | Singlet (s) | N/A | C≡C H | The terminal sp-hybridized carbon of the alkyne. |

| ~50 - 55 | Triplet (t) | ~20-25 | N-C H₂ | This carbon shows a smaller two-bond coupling to the fluorine atoms. |

Predicted Mass Spectrum (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Formula: C₇H₆F₂N₂

-

Monoisotopic Mass: 156.05 Da[1]

-

Expected Molecular Ion Peak [M]⁺: m/z = 156.05

-

Common Adducts: In electrospray ionization (ESI), common adducts would be [M+H]⁺ at m/z 157.06 and [M+Na]⁺ at m/z 179.04.[1]

-

Key Fragmentation Patterns: The difluoroethyl group is a likely point of fragmentation. Loss of CHF₂ (m/z = 51) or the entire C₂H₃F₂ side chain (m/z = 65) would lead to significant fragment ions.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the key functional groups.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3300 | Strong, sharp | ≡C-H stretch | Terminal Alkyne |

| ~3140 | Medium | =C-H stretch | Aromatic C-H (Pyrazole) |

| ~2120 | Medium, sharp | C≡C stretch | Alkyne |

| ~1500-1600 | Medium | C=C / C=N stretch | Pyrazole Ring |

| ~1100-1200 | Strong | C-F stretch | Difluoromethyl Group |

Part 2: Standardized Protocols for Spectroscopic Data Acquisition

To ensure data integrity and reproducibility, the following standardized protocols should be employed for the characterization of this compound.

Experimental Workflow Diagram

Caption: Standard workflow for spectroscopic characterization of a novel compound.

Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, typically tetramethylsilane (TMS).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal resolution.[3]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the spectrum using the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination.

-

Acquisition:

-

Infuse the sample solution directly into the electrospray ionization (ESI) source.

-

Acquire the spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.

-

Perform MS/MS (tandem mass spectrometry) on the parent ion to analyze fragmentation patterns, which provides further structural confirmation.

-

Protocol for FT-IR Spectroscopy

-

Sample Preparation:

-

For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid compound directly onto the ATR crystal.

-

For solid samples (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.

-

Conclusion

While direct experimental data for this compound remains elusive in the public domain, this guide provides a robust framework for its future characterization. The predicted NMR, MS, and IR data, grounded in the established principles of spectroscopy and analysis of similar structures, offer a clear set of expectations for researchers. The detailed protocols herein describe a self-validating system for data acquisition, ensuring that when this compound is synthesized and analyzed, the resulting data will be of high quality, reproducible, and suitable for rigorous scientific scrutiny. This document serves as a preparatory whitepaper, equipping scientists with the necessary theoretical and practical knowledge to confidently identify and characterize this novel molecule.

References

A comprehensive list of references used for predicting spectroscopic behavior and establishing protocols will be provided upon the availability of primary experimental data for the target compound. The citations within this document refer to literature concerning structurally analogous compounds and standard spectroscopic methodologies.

Sources

- 1. PubChemLite - this compound (C7H6F2N2) [pubchemlite.lcsb.uni.lu]

- 2. 4-Ethynyl-1H-pyrazole(57121-49-0) 1H NMR spectrum [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1006462-20-9|1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Reactivity of the Ethynyl Group in Difluoroethyl Pyrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery

The introduction of fluorine and fluorinated moieties into bioactive molecules has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic character—offer a powerful toolkit for the fine-tuning of drug candidates.[3] Among the myriad of fluorinated substituents, the difluoroethyl group has emerged as a compelling bioisostere for various functional groups, capable of modulating a compound's pharmacological profile.[4][5][6] When appended to a privileged scaffold like pyrazole, and in concert with the versatile ethynyl group, a molecule of significant synthetic and therapeutic potential is created. This guide delves into the nuanced reactivity of the ethynyl group in difluoroethyl pyrazole, providing a comprehensive exploration for researchers aiming to leverage this unique chemical space.

The Electronic Landscape: How the Difluoroethyl Group Modulates Reactivity

The reactivity of the terminal ethynyl group is intrinsically linked to the electronic nature of the pyrazole ring it is attached to. The N-difluoroethyl substituent exerts a profound influence on this reactivity through a combination of inductive and field effects. The two fluorine atoms are potent electron-withdrawing groups, pulling electron density away from the pyrazole ring. This inductive effect is transmitted through the sigma bonds of the molecule.

This electron-withdrawing character of the N-difluoroethyl group has several key consequences for the ethynyl moiety:

-

Increased Acidity of the Terminal Proton: The electron-deficient pyrazole ring enhances the acidity of the terminal alkyne's proton.[7][8] This facilitates its removal by a base, a crucial step in many of its characteristic reactions.

-

Activation towards Nucleophilic Attack: The polarization of the alkyne's pi-system makes it more susceptible to attack by nucleophiles.

-

Altered Reactivity in Cycloaddition Reactions: The electron-withdrawing nature of the difluoroethyl-pyrazole system can influence the kinetics and regioselectivity of cycloaddition reactions.[1][9]

Key Reactions of the Ethynyl Group and Mechanistic Considerations

The ethynyl group is a versatile functional handle, participating in a wide array of chemical transformations. This section will explore the most pertinent of these reactions in the context of the difluoroethyl pyrazole scaffold.

Sonogashira Cross-Coupling: A Gateway to Functionalized Pyrazoles

The Sonogashira reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13] For difluoroethyl ethynyl pyrazole, this reaction is pivotal for elaborating the core structure.

Mechanism: The catalytic cycle of the Sonogashira reaction involves both palladium and copper catalysts. The key steps are the oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, followed by a transmetalation step with a copper(I) acetylide (formed from the terminal alkyne and a copper(I) salt), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: A Representative Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

| Step | Procedure | Rationale |

| 1 | To a degassed solution of the halopyrazole (1.0 eq) in a suitable solvent (e.g., DMF or THF) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%). | The choice of catalyst and solvent is crucial for reaction efficiency. Degassing is essential to prevent oxidative homocoupling of the alkyne. |

| 2 | A suitable base (e.g., triethylamine or diisopropylamine, 2-3 eq) is then added to the reaction mixture. | The base is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. |

| 3 | The terminal alkyne (1.1-1.5 eq) is added, and the reaction is stirred at room temperature or heated as required, monitoring by TLC or LC-MS. | The reaction temperature and time will depend on the reactivity of the specific substrates. |

| 4 | Upon completion, the reaction is worked up by quenching with aqueous ammonium chloride, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. | Standard aqueous workup procedures are used to isolate the product. |

| 5 | The crude product is purified by column chromatography. | Purification is necessary to remove catalyst residues and byproducts. |

The electron-withdrawing nature of the difluoroethyl group can enhance the rate of the Sonogashira coupling by facilitating the deprotonation of the terminal alkyne. However, care must be taken to avoid potential side reactions, such as the Glaser homocoupling of the alkyne.

1,3-Dipolar Cycloaddition: The Power of "Click Chemistry"

The Huisgen 1,3-dipolar cycloaddition of an alkyne with an azide to form a 1,2,3-triazole is the quintessential "click" reaction.[14] This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of functional groups, making it a favorite in drug discovery and chemical biology.

Mechanism: The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The copper(I)-catalyzed version (CuAAC) is highly regioselective, exclusively yielding the 1,4-disubstituted triazole.

Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol: A Typical CuAAC Reaction

| Step | Procedure | Rationale |

| 1 | To a solution of the difluoroethyl ethynyl pyrazole (1.0 eq) and the organic azide (1.0 eq) in a mixture of t-butanol and water is added a solution of copper(II) sulfate pentahydrate (1-5 mol%). | The use of a water-miscible co-solvent is common. Copper(II) is used as a stable precatalyst. |

| 2 | A solution of sodium ascorbate (10-20 mol%) is then added. | Sodium ascorbate is a reducing agent that generates the active Cu(I) catalyst in situ. |

| 3 | The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS. | CuAAC reactions are often complete within a few hours at ambient temperature. |

| 4 | Upon completion, the product is isolated by filtration or extraction. | The high yields and clean nature of click reactions often simplify purification. |

The electron-deficient nature of the alkyne in difluoroethyl ethynyl pyrazole can accelerate the rate of the CuAAC reaction. This is because the rate-determining step often involves the nucleophilic attack of the azide on the copper-acetylide intermediate. An electron-withdrawing group on the alkyne can make the acetylide carbon more electrophilic and thus more reactive towards the azide.

Nucleophilic Addition Reactions

The electron-withdrawing difluoroethyl group also activates the ethynyl group towards nucleophilic addition. A variety of nucleophiles, including amines, thiols, and alcohols, can add across the triple bond.

Caption: General scheme for the nucleophilic addition to an activated alkyne.

The regioselectivity of the addition is typically governed by the stabilization of the resulting carbanion intermediate. In the case of difluoroethyl ethynyl pyrazole, the nucleophile will preferentially attack the terminal carbon of the alkyne.

Applications in Drug Development

The difluoroethyl ethynyl pyrazole scaffold is a valuable building block in drug discovery for several reasons:

-

Metabolic Stability: The difluoroethyl group can block sites of metabolism, leading to improved pharmacokinetic properties.[3]

-

Bioisosterism: The difluoroethyl group can act as a bioisostere for other functional groups, allowing for the fine-tuning of binding interactions.[4][5][6]

-

Synthetic Versatility: The ethynyl group serves as a versatile handle for the introduction of diverse functionality through reactions like Sonogashira coupling and click chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[15][16][17]

Conclusion

The N-difluoroethyl group exerts a significant electronic influence on the reactivity of an adjacent ethynyl group on a pyrazole ring. This electron-withdrawing effect enhances the acidity of the terminal proton and activates the alkyne towards both cycloaddition and nucleophilic addition reactions. Understanding and harnessing this modulated reactivity is key to the successful application of difluoroethyl ethynyl pyrazoles in the synthesis of novel and potent therapeutic agents. The synthetic protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemical space of this promising molecular scaffold.

References

-

Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. [Link]

-

A survey of Hammett substituent constants and resonance and field parameters. SciSpace. [Link]

-

Values of some Hammett substituent constants (σ). ResearchGate. [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]

-

Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett. [Link]

-

Hammett constants σ for fluoro-substituents. ResearchGate. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Influence of Fluorine Substituents on the Electronic Properties of Selenium- N -Heterocyclic Carbene Compounds. PubMed. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. NIH. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

-

Hammett equation. Wikipedia. [Link]

-

Analog design-Bioisosteric replacement strategies. Slideshare. [Link]

-

Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. [Link]

-

Bioisosterism: A plan designed to achieve molecular modeling. Pharmacologyonline. [Link]

-

Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. NIH. [Link]

-

Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journals. [Link]

-

Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]

-

Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

-

Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products, Volume 59. ResearchGate. [Link]

-

Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. ScienceDirect. [Link]

-

Acidity of Terminal Alkynes. Chemistry Steps. [Link]

-

Three-component N-alkenylation of azoles with alkynes and iodine(III) electrophile: synthesis of multisubstituted N-vinylazoles. PubMed Central. [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

-

Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling. Royal Society of Chemistry. [Link]

-

10.8: Acidity of Terminal Alkynes and Acetylide Ions. Chemistry LibreTexts. [Link]

-

Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds. PubMed Central. [Link]

-

Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. ResearchGate. [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH. [Link]

-

Fluorination and fluoroalkylation of alkenes/alkynes to construct fluoro-containing heterocycles. Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

- 1. Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analog design-Bioisosteric replacement strategies | PPTX [slideshare.net]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 15. chimia.ch [chimia.ch]

- 16. mdpi.com [mdpi.com]

- 17. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Fluorinated Ethynyl Pyrazoles in Modern Drug Discovery: A Technical Guide

Foreword: The Architectural Brilliance of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole ring stands as a "privileged scaffold"—a molecular framework that demonstrates a remarkable capacity for binding to a diverse array of biological targets.[1] This five-membered heterocyclic ring, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic versatility.[2] The strategic functionalization of this core has unlocked a wealth of pharmacological activities, from potent anticancer agents to novel antimicrobial and neuroprotective compounds.[1][2]

This guide delves into a particularly compelling class of pyrazole derivatives: those bearing the synergistic combination of fluorine and ethynyl moieties. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties, enhancing its metabolic stability, binding affinity, and bioavailability.[3][4] Concurrently, the ethynyl group, a rigid, linear triple bond, provides a valuable tool for probing molecular interactions and can act as a reactive handle for further chemical modification. The convergence of these three structural features—the pyrazole core, fluorine substitution, and an ethynyl group—creates a chemical space ripe for the discovery of next-generation therapeutics.

Section 1: Anticancer Activity: Targeting the Engines of Malignancy

The development of novel anticancer agents with high selectivity and reduced toxicity is a paramount goal in medicinal chemistry.[1] Fluorinated ethynyl pyrazoles have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines through diverse mechanisms of action.[1][5]

Mechanism of Action: Kinase Inhibition

A predominant mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases.[6][7][8] These enzymes are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[6]

Fluorinated pyrazole derivatives have been shown to be potent inhibitors of several key oncogenic kinases, including:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): Dual inhibition of these receptor tyrosine kinases is a powerful strategy to simultaneously curb tumor growth and angiogenesis (the formation of new blood vessels that supply tumors).[1] Certain fused pyrazole derivatives have demonstrated potent dual EGFR/VEGFR-2 inhibitory activity, with IC50 values in the nanomolar range, far exceeding the potency of standard drugs like erlotinib and sorafenib.[1]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Pyrazole-based compounds have been identified as potent CDK2 inhibitors, inducing cell cycle arrest and exhibiting significant cytotoxicity against various cancer cell lines.[1]

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Novel pyrazole derivatives have been developed as potent PI3K inhibitors, demonstrating excellent cytotoxicity against breast cancer cells.[1]

The ethynyl group can play a crucial role in the binding of these inhibitors to the kinase active site. Its linear geometry allows it to access deep hydrophobic pockets, while the triple bond can participate in non-covalent interactions, enhancing binding affinity.

Visualizing Kinase Inhibition

The following diagram illustrates a simplified workflow for identifying and characterizing pyrazole-based kinase inhibitors.

Caption: A typical workflow for the discovery of pyrazole-based kinase inhibitors.

Cytotoxicity Data

The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cancer Cell Line | Target(s) | Reported IC50 Range (µM) | Citation(s) |

| Fused Pyrazole Derivatives | HepG2 (Liver) | EGFR, VEGFR-2 | 0.71 | [1] |

| Pyrazole Carbaldehydes | MCF7 (Breast) | PI3 Kinase | 0.25 | [1] |

| Indole-Pyrazole Hybrids | HCT116, MCF7, HepG2, A549 | CDK2 | < 23.7 | [1] |

| N-Alkynylated Pyrazoles | MDA-MB 231 (Breast) | Not Specified | Varies | [5] |

Experimental Protocol: MTT Assay for Cellular Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the cytotoxic effect of a fluorinated ethynyl pyrazole compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells. Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Self-Validation System:

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin) should be run in parallel to validate the assay's responsiveness.

-

Negative Control: Untreated cells serve as the baseline for 100% viability.

-

Blank: Wells containing only medium and MTT solution are used to subtract background absorbance.

Section 2: Antimicrobial and Antifungal Activities

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents.[9] Fluorinated pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[10][11][12]

Spectrum of Activity

Studies have shown that fluorinated pyrazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria.[13][14] For instance, certain pyrazole derivatives have shown significant antibacterial potency against clinical and multidrug-resistant strains of Staphylococcus and Enterococcus genera.[12] The introduction of fluorine atoms can enhance the lipophilicity of the molecule, potentially facilitating its passage through the bacterial cell membrane.[11]

In the realm of antifungal agents, fluoro-substituted pyrazoles have been evaluated for their activity against various phytopathogenic fungi, indicating their potential application in agriculture.[15][16]

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, some proposed targets include:

-

DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. Some aza-indole-derived pyrazole derivatives have been identified as potent inhibitors of these enzymes.[14]

-

Cell Wall Disruption: Certain pyrazole-derived hydrazones have been shown to exert their bactericidal effect by disrupting the bacterial cell wall.[14]

Visualizing the Drug Discovery Pipeline

The following diagram outlines the key stages in the development of a novel antimicrobial agent from a pyrazole-based compound library.

Caption: The developmental pipeline for a novel pyrazole-based antimicrobial drug.

Section 3: Future Perspectives and Challenges

The exploration of fluorinated ethynyl pyrazoles in drug discovery is a field of immense potential. The synthetic accessibility of the pyrazole core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of biological activity and pharmacokinetic properties.[1] The continued development of novel synthetic methodologies will further expand the chemical diversity of this compound class.[2]

However, challenges remain. A deeper understanding of the mechanisms of action, particularly for antimicrobial activities, is required. Furthermore, comprehensive toxicological and pharmacokinetic profiling is essential to ensure the safety and efficacy of any lead candidates. The strategic application of computational modeling and in silico screening can aid in the rational design of next-generation fluorinated ethynyl pyrazole-based therapeutics with enhanced potency and selectivity.

Conclusion

Fluorinated ethynyl pyrazoles represent a highly versatile and promising scaffold in the pursuit of novel therapeutic agents. Their demonstrated efficacy as anticancer and antimicrobial agents, largely driven by their ability to function as potent kinase inhibitors, underscores their significance in medicinal chemistry. As our understanding of their biological activities deepens and synthetic methodologies advance, we can anticipate the emergence of clinically successful drugs derived from this remarkable chemical architecture.

References

-

Bhale, P. S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

Bhale, P. S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health. [Link]

-

Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health. [Link]

-

Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Semantic Scholar. [Link]

-

Sau, M. C., et al. (2018). Copper Catalyzed Regioselective N – Alkynylation of Pyrazoles and Evaluation of the Anticancer Activity of Ethynyl - Pyrazoles. Ohio University. [Link]

-

Leveraging Fluorinated Pyrazole Derivatives in Agrochemical Research. Ningbo Inno Pharmchem Co., Ltd.. [Link]

-

Sau, M. C., et al. (2018). Copper Catalyzed Regioselective N – Alkynylation of Pyrazoles and Evaluation of the Anticancer Activity of Ethynyl - Pyrazoles. ResearchGate. [Link]

-

Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect. [Link]

-

The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]

-

Giornal, F., et al. (2012). ChemInform Abstract: Synthesis of Diversely Fluorinated Pyrazoles as Novel Active Agrochemical Ingredients. ResearchGate. [Link]

-

Giornal, F., et al. (2013). Synthesis of diversely fluorinated pyrazoles as novel active agrochemical ingredients. Semantic Scholar. [Link]

-

Eldebss, T. M. A., et al. (2014). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

Aogo, R. A., et al. (2024). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI. [Link]

-

Al-Masoudi, N. A.-L., et al. (2022). Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides. MDPI. [Link]

-

Sauthof, L., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. National Institutes of Health. [Link]

-

Synthesis and anticancer activity of substituted pyrazole de | 5424. TSI Journals. [Link]

-

Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. National Institutes of Health. [Link]

-

Al-Warhi, T., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

-

Becerra, D., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar. [Link]

-

Kumar, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. National Institutes of Health. [Link]

-

Nossier, A. I., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]

-

Murg, D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review | CoLab [colab.ws]

- 5. Copper Catalyzed Regioselective N – Alkynylation of Pyrazoles and Evaluation of the Anticancer Activity of Ethynyl‐ Pyr… [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

A Comprehensive Technical Guide to the Structural Analysis of 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive framework for the detailed structural analysis of 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole, a novel heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Pyrazole scaffolds are privileged structures in pharmacology, and the strategic introduction of a difluoroethyl group and an ethynyl moiety can profoundly influence a molecule's metabolic stability, binding affinity, and utility as a synthetic building block. This document offers researchers, scientists, and drug development professionals an in-depth perspective on the synergistic application of advanced analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational chemistry—to achieve an unambiguous structural elucidation. By detailing not only the experimental protocols but also the underlying scientific rationale, this guide serves as a robust methodological blueprint for characterizing this and other complex small molecules.

Introduction: Strategic Design of a Modern Pyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs due to its metabolic stability and versatile ability to engage in various biological interactions.[1][2] The specific derivatization of the pyrazole scaffold is a critical aspect of modern drug design, aimed at fine-tuning its pharmacological profile. The subject of this guide, this compound, incorporates two key functional groups that exemplify this design strategy.

-

The 1-(2,2-difluoroethyl) Group: The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[3][4] The difluoroethyl moiety, in particular, can serve as a bioisostere for a hydroxyl or thiol group, potentially forming key hydrogen bonds with target proteins while resisting metabolic oxidation.

-

The 4-ethynyl Group: The terminal alkyne at the C4 position is a highly versatile chemical handle. It is a key participant in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions—the cornerstone of "click chemistry."[5] This functionality allows the pyrazole core to be efficiently conjugated to other molecules, making it an ideal building block for creating compound libraries, developing chemical probes, or engaging in fragment-based drug discovery.[5][6]

Given the novelty and potential of this compound, a rigorous and multi-faceted approach to its structural characterization is imperative. This guide outlines the critical experimental and computational workflows required for its complete and unambiguous structural validation.

Molecular Identity and Predicted Physicochemical Properties

The foundational step in any structural analysis is the confirmation of the molecule's basic identity and a theoretical assessment of its properties. This data provides a reference point for all subsequent experimental investigations.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₇H₆F₂N₂ | PubChem[7][8] |

| Molecular Weight | 156.14 g/mol | PubChem[7] |

| SMILES | C#CC1=CN(N=C1)CC(F)F | PubChem[7] |

| InChI Key | PYGXXQOBZUZYHQ-UHFFFAOYSA-N | PubChem[7] |

| Predicted XlogP | 1.3 | PubChem[7] |

| Topological Polar Surface Area (TPSA) | 30.05 Ų | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

Proposed Synthetic Pathway

While various methods exist for pyrazole synthesis, a common and effective approach involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[9][10] A plausible synthetic route to the target molecule would involve the reaction of (2,2-difluoroethyl)hydrazine with a suitable four-carbon building block containing the ethynyl group, such as an ethynyl-substituted malondialdehyde or a protected precursor.

Caption: Proposed workflow for the synthesis of the target molecule.

Core Structural Analysis Methodologies

A combination of spectroscopic, crystallographic, and computational methods is essential for a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for determining the chemical structure of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this specific molecule, ¹H NMR will identify the protons on the pyrazole ring and the difluoroethyl group, ¹³C NMR will map the carbon skeleton, and ¹⁹F NMR will directly probe the fluorine environments, providing a critical confirmation of the difluoroethyl moiety.

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ may be used.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

To confirm connectivity, perform two-dimensional experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

The following table outlines the expected chemical shifts (δ) and coupling patterns based on known data for similar fluorinated and ethynyl-substituted pyrazoles.[11][12][13]

| Atom | Technique | Predicted δ (ppm) | Predicted Multiplicity | Rationale |

| H3/H5 (ring) | ¹H NMR | 7.5 - 8.5 | Singlet (s) | Aromatic protons on the pyrazole ring. |

| CH (ethynyl) | ¹H NMR | 3.0 - 3.5 | Singlet (s) | Terminal alkyne proton. |

| CH₂ | ¹H NMR | 4.5 - 5.0 | Triplet of triplets (tt) | Methylene protons coupled to both the adjacent CHF₂ group and the pyrazole nitrogen. |

| CHF₂ | ¹H NMR | 6.0 - 6.5 | Triplet of triplets (tt) | Methine proton split by two geminal fluorine atoms and two vicinal methylene protons. |

| C3/C5 (ring) | ¹³C NMR | 130 - 145 | - | Aromatic carbons adjacent to nitrogen atoms.[14] |

| C4 (ring) | ¹³C NMR | 90 - 100 | - | Carbon bearing the ethynyl substituent. |

| C≡CH | ¹³C NMR | 70 - 85 | - | Sp-hybridized carbons of the alkyne. |

| CH₂ | ¹³C NMR | 50 - 60 | Triplet (t) | Methylene carbon coupled to the two fluorine atoms (²JCF). |

| CHF₂ | ¹³C NMR | 110 - 120 | Triplet (t) | Methine carbon strongly deshielded by two fluorine atoms and split by them (¹JCF). |

| F | ¹⁹F NMR | -110 to -130 | Doublet of triplets (dt) | Fluorine atoms coupled to the geminal proton and the vicinal methylene protons. |

Single-Crystal X-Ray Crystallography

Expertise & Rationale: While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state.[15] It yields precise measurements of bond lengths, bond angles, and torsional angles, and reveals how molecules pack together in a crystal lattice, including any intermolecular interactions like hydrogen bonds or π-stacking.[16][17] This is the gold standard for absolute structural confirmation.

Caption: Standard workflow for single-crystal X-ray crystallography.

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or cooling.

-

Crystal Selection and Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.[15]

-

Data Collection: Place the crystal in a cold stream of nitrogen gas (e.g., 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).[11]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to find the initial atomic positions. Refine the model using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction data.

Based on known pyrazole structures, the following geometric parameters are expected.[16][18]

| Parameter | Expected Value | Significance |

| Pyrazole Ring | Planar | Confirms the aromatic nature of the heterocyclic core. |

| N-N Bond Length | ~1.34 - 1.38 Å | Typical for pyrazole rings. |

| C-N Bond Lengths | ~1.32 - 1.37 Å | Characteristic of C-N bonds within the aromatic system. |

| C-C Bond Lengths (ring) | ~1.36 - 1.42 Å | Reflects the aromatic character. |

| C≡C Bond Length | ~1.18 - 1.21 Å | Confirms the triple bond of the ethynyl group. |

| C-F Bond Lengths | ~1.34 - 1.38 Å | Typical for geminal difluoroalkanes. |

| Intermolecular Interactions | Possible C-H···N or C-H···F hydrogen bonds | Provides insight into the crystal packing and solid-state stability. |

Computational Chemistry

Expertise & Rationale: In silico methods, particularly Density Functional Theory (DFT), are powerful complementary tools.[19] They can predict the ground-state geometry of the molecule, which can be compared with crystallographic data. Furthermore, DFT can calculate NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra.[20][21] Analysis of the frontier molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential (MEP) provides insight into the molecule's electronic structure and reactivity.[22]

Caption: A typical workflow for DFT-based molecular property calculation.

-

Structure Input: Build an initial 3D model of this compound.

-

Geometry Optimization: Perform a full geometry optimization using a suitable level of theory and basis set (e.g., B3LYP functional with a 6-311+G(d,p) basis set).

-

Frequency Analysis: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, perform single-point calculations to determine:

-

NMR shielding tensors (to be converted to chemical shifts).

-

Molecular orbitals (HOMO and LUMO).

-

Molecular Electrostatic Potential (MEP).

-

Conclusion

The structural elucidation of this compound requires a synergistic and rigorous analytical approach. NMR spectroscopy serves as the primary tool for defining the molecular framework in solution, while single-crystal X-ray crystallography provides the definitive, high-resolution structure in the solid state. These experimental techniques, when augmented by the predictive power of computational DFT studies, allow for a complete and cross-validated characterization. The methodologies detailed in this guide provide a robust framework for researchers to confidently and accurately characterize this promising molecular scaffold, paving the way for its exploration in drug discovery and chemical biology.

References

- BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.

- BenchChem. (2025). Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science.

- NIH. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.

- Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate.

- ResearchGate. (n.d.). Synthesis, computational and biological study of pyrazole derivatives.

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.

- PMC - PubMed Central. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.

- OUCI. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation.

- ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries.

- PubChemLite. (n.d.). This compound.

- PubChem. (n.d.). This compound | C7H6F2N2 | CID 122165682.

- Chemical Reviews. (2020). Fluorinated Pyrazoles: From Synthesis to Applications.

- Thieme. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives.

- ChemScene. (n.d.). 4-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)ethynyl)piperidine.

- Royal Society of Chemistry. (n.d.). Bioorthogonal 4H-pyrazole “click” reagents.

- Electronic Supplementary Information. (n.d.). N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block.

- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- BLDpharm. (n.d.). 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxylic acid.

- ChemScene. (n.d.). 4-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

- ResearchGate. (2025). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- NIH. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

- NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- PMC - PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

- J&K Scientific LLC. (n.d.). 4-Ethynyl-1H-pyrazole | 57121-49-0.

- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.).

- PMC - PubMed Central. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.

- ChemicalBook. (n.d.). 4-Ethynyl-1H-pyrazole(57121-49-0) 1 H NMR.

- ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1....

- PMC - NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

Sources

- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. thieme-connect.de [thieme-connect.de]

- 5. chemscene.com [chemscene.com]

- 6. Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. PubChemLite - this compound (C7H6F2N2) [pubchemlite.lcsb.uni.lu]

- 8. This compound | C7H6F2N2 | CID 122165682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyrazole synthesis [organic-chemistry.org]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. eurasianjournals.com [eurasianjournals.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and capacity to engage in diverse biological interactions have cemented its status as a "privileged scaffold." This guide provides a comprehensive exploration of the discovery and development of novel pyrazole derivatives, from conceptualization and synthesis to preclinical evaluation. We delve into the causal reasoning behind strategic synthetic choices, the intricacies of structure-activity relationship (SAR) studies, and the application of modern computational tools. Detailed protocols for key assays and workflows are provided to offer actionable insights for researchers in the field. This document is intended to serve as a technical resource, empowering drug discovery teams to harness the full therapeutic potential of the pyrazole core.

The Enduring Significance of the Pyrazole Moiety in Drug Design

First synthesized in 1883, the pyrazole ring has transitioned from a chemical curiosity to a central component in a multitude of FDA-approved drugs.[1] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to mimic other aromatic systems like phenyl rings, thereby improving physicochemical properties such as lipophilicity and solubility.[2] This bioisosteric potential, coupled with its metabolic stability, makes the pyrazole scaffold a highly attractive starting point for drug design.[2]

The therapeutic impact of pyrazole-containing drugs is vast, spanning multiple disease areas. Notable examples include:

-

Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor for the treatment of inflammation and pain.[3][4]

-

Ruxolitinib (Jakafi®): A Janus kinase (JAK) inhibitor for myelofibrosis and polycythemia vera.

-